molecular formula C21H19F2NO4 B587667 (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 CAS No. 1329641-35-1

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3

Cat. No. B587667
CAS RN: 1329641-35-1
M. Wt: 390.401
InChI Key: SJRVUCOOQMMMJY-FBHDCILISA-N
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Description

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3, also known as (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3, is a useful research compound. Its molecular formula is C21H19F2NO4 and its molecular weight is 390.401. The purity is usually 95%.
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Scientific Research Applications

Applications in Asymmetric Synthesis and Fluorescence Studies

The compound serves as a synthetically useful chiral auxiliary in asymmetric synthesis, enabling the creation of optically active molecules with high stereochemical control. For instance, the synthesis of strongly fluorescent molecules using chiral auxiliary-bearing isocyanides demonstrates its utility in constructing complex, optically active structures that exhibit high fluorescence quantum yields. This application highlights its role in the development of fluorescent probes and materials for research in molecular biology and materials science (Tang & Verkade, 1996).

Role in the Synthesis of Antifungal Agents

The compound's structural framework has been exploited in the synthesis of antifungal agents. A notable example involves the preparation of optically active oxiranes leading to compounds with potent antifungal activity. The synthesis pathway involves stereocontrolled steps, starting from simple chiral precursors, to produce sulfur-containing antifungal azoles. This application underscores its significance in the development of new antifungal therapies, showcasing the compound's contribution to medicinal chemistry and pharmaceutical research (Tasaka et al., 1993).

Contribution to Organic Synthesis Methodologies

Furthermore, the compound is instrumental in advancing organic synthesis methodologies. Its incorporation into synthetic strategies allows for the development of novel reactions and the synthesis of complex molecules. For example, it has been used in the synthesis of 3,4-dihydro-2H-pyrans via hetero-Diels-Alder reactions, demonstrating its versatility in facilitating cycloaddition reactions that are foundational in organic synthesis. This highlights its role in expanding the toolbox of synthetic chemists for constructing cyclic and acyclic molecular architectures with potential applications in various fields of chemistry and materials science (Pałasz, 2005).

Enabling Synthesis of Chiral Molecules

The structural features of this compound make it a valuable chiral auxiliary for the enantioselective synthesis of other chiral molecules, including non-proteinogenic amino acids and intermediates for pharmaceuticals. Its application in such syntheses demonstrates its utility in enabling control over the stereochemistry of the synthesized products, which is crucial for the biological activity and properties of the molecules (Wee & Mcleod, 2003).

properties

IUPAC Name

(4S)-4-benzyl-3-[(2S)-3,3,3-trideuterio-2-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]propanoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c1-13(21(12-28-21)17-8-7-15(22)10-18(17)23)19(25)24-16(11-27-20(24)26)9-14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3/t13-,16+,21-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRVUCOOQMMMJY-FBHDCILISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)C3(CO3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)[C@]3(CO3)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3

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